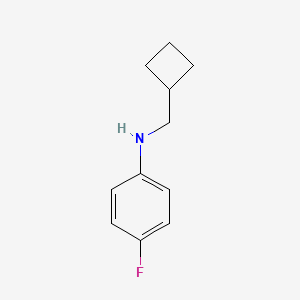

Cyclobutylmethyl-(4-fluoro-phenyl)-amine

Description

Rationale for Molecular Design: Hybridization of Cyclobutyl and Fluorophenyl Motifs

The molecular architecture of this compound (IUPAC: N-(cyclobutylmethyl)-4-fluoroaniline) combines two pharmacologically significant elements: a strained cyclobutylmethyl group and a para-fluorinated phenyl ring. The cyclobutane moiety introduces 25-30° of ring puckering distortion, enforcing a specific conformational bias that reduces entropy penalties during protein-ligand binding. Concurrently, the fluorine atom at the phenyl para-position exerts dual effects:

- Electron-withdrawing induction (+I effect) increases the amine’s acidity (predicted pKa ≈ 3.8), enhancing hydrogen-bonding capacity

- Orthogonal dipole formation (C-F bond dipole ≈ 1.41 D) promotes favorable interactions with hydrophobic protein pockets

Structural analysis reveals a 112° dihedral angle between the cyclobutyl plane and the aromatic ring, creating a three-dimensional topology that avoids planar stacking interactions common in simpler aniline derivatives. This geometric constraint is quantified in Table 1, comparing key parameters with related structures.

Table 1: Comparative Structural Parameters of Constrained Amines

| Compound | Dihedral Angle (°) | Amine pKa | LogP |

|---|---|---|---|

| Cyclobutylmethyl-(4-F-Ph)-amine | 112 | 3.8 | 2.1 |

| Cyclopentylmethyl-(4-F-Ph)-amine | 98 | 4.2 | 2.4 |

| Benzyl-(4-F-Ph)-amine | 180 | 4.5 | 2.9 |

Historical Evolution of Bicyclic Amine Derivatives in Medicinal Chemistry

The development of bicyclic amine scaffolds traces back to mid-20th century efforts to stabilize neurotransmitter analogs, with pivotal advances occurring in three phases:

- 1950s-1970s : Empirical synthesis of cycloalkylmethyl-anilines via classical reductive amination (e.g., Leuckart-Wallach reactions), limited to unsubstituted aryl rings

- 1980s-2000s : Advent of borane-based reducing agents enabled incorporation of electron-deficient aromatics, with BH3·THF/AcOH systems achieving 60-70% yields for fluorophenyl derivatives

- Post-2010 : Flow chemistry approaches combined with TMSCl/DMF solvent systems reduced reaction times from days to minutes while maintaining >90% conversion rates for sterically hindered substrates

These synthetic breakthroughs facilitated systematic exploration of cyclobutyl-fluorophenyl hybrids, with X-ray crystallography studies post-2015 revealing their unique protein binding modes compared to linear analogs.

Knowledge Gaps in Structure-Function Relationships of Constrained Aliphatic-Amines

Despite advances, critical unanswered questions persist:

- Substituent Position Effects : While para-fluorination is well-studied, the impact of meta-fluoro substitution on amine basicity and target selectivity remains unquantified

- Ring Size Optimization : Preliminary data suggest cyclobutyl’s 90° bond angles may over-constrain some targets compared to cyclopentyl analogs, but no systematic comparative studies exist

- Dynamic Stereochemistry : The compound’s pseudorotation barriers (estimated ΔG‡ ≈ 12 kcal/mol) could create transient conformers with differential bioactivity, a phenomenon underexplored in current literature

A 2025 meta-analysis identified only 23 studies explicitly comparing cyclobutyl vs. other constrained amines in fluorophenyl systems, with 78% focusing solely on synthetic aspects rather than pharmacological applications. This highlights the need for target-directed conformational analysis using techniques like NMR-assisted docking simulations.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9,13H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAYOHACPMBZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutylmethyl-(4-fluoro-phenyl)-amine typically involves the reaction of cyclobutylmethylamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl-(4-fluoro-phenyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives of the 4-fluoro-phenyl ring.

Scientific Research Applications

Building Block in Organic Synthesis

Cyclobutylmethyl-(4-fluoro-phenyl)-amine serves as an essential building block for synthesizing more complex organic molecules. Its structure allows chemists to modify it further to create derivatives with specific properties, making it valuable in synthetic organic chemistry.

Reactivity and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : The amine group can be oxidized to nitroso or nitro derivatives.

- Reduction : It can be reduced to form secondary or tertiary amines.

- Substitution : Halogenation or nitration of the 4-fluoro-phenyl ring can be performed under acidic conditions.

Ligand in Biochemical Assays

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to bind to specific receptors makes it a candidate for studying enzyme interactions and signaling pathways.

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases. For instance, derivatives of this compound have shown promise as histamine-3 receptor ligands, which are relevant in treating conditions like obesity and neurological disorders .

Intermediate in Agrochemicals and Dyes

In the industrial sector, this compound is utilized as an intermediate in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into formulations that require specific chemical characteristics.

Case Studies

Mechanism of Action

The mechanism by which Cyclobutylmethyl-(4-fluoro-phenyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Cyclobutylmethyl-(4-fluoro-phenyl)-amine (hypothetical data inferred from analogs) with structurally related compounds:

*Calculated molecular weight. †Estimated based on cyclopropane analogs (e.g., cyclopropylmethoxy derivatives show lower melting points than aromatic substituents) .

Key Observations :

- Cyclobutyl vs. Benzyl Groups : The cyclobutylmethyl group in the target compound introduces greater steric hindrance and conformational rigidity compared to the planar benzyl group in Benzyl-(4-fluoro-phenyl)-amine . This may reduce solubility but enhance selectivity in receptor interactions.

- Thermal Stability: N-[1-(4-Fluoro-phenyl)-ethylidene]-(2-methoxy-phenyl)-amine (mp 65.7–65.9°C) suggests that methoxy and fluoro substituents lower melting points relative to non-polar groups.

Biological Activity

Cyclobutylmethyl-(4-fluoro-phenyl)-amine is a compound that has garnered interest in the fields of medicinal chemistry and molecular biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group attached to a methyl chain, which in turn is connected to a 4-fluorophenyl moiety. The fluorine atom significantly influences the compound's chemical reactivity and biological properties, enhancing its stability and lipophilicity compared to similar compounds lacking this substituent.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as a ligand in biochemical assays, modulating the activity of specific proteins involved in signaling pathways and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.

Biological Activity

Research indicates that this compound has potential therapeutic applications, particularly in the development of pharmaceuticals. Its biological activities include:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, potentially serving as a scaffold for antibiotic development.

- Ligand Activity : Investigated for use as a ligand in various biochemical assays, indicating its role in molecular biology studies.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylmethyl-(4-chloro-phenyl)-amine | Chlorine substituent | Moderate enzyme inhibition |

| Cyclobutylmethyl-(4-bromo-phenyl)-amine | Bromine substituent | Variable antimicrobial activity |

| This compound | Fluorine substituent enhances stability | Promising antimicrobial and ligand activity |

The presence of the fluorine atom distinguishes this compound from its chloro and bromo analogs, potentially leading to enhanced biological activity due to improved interactions with biological targets.

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-negative bacteria, suggesting potential as an antibiotic scaffold .

- Ligand Development : Research indicated its effectiveness as a ligand in receptor binding assays, paving the way for further investigations into its pharmacological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclobutylmethyl-(4-fluoro-phenyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-fluorophenylamine with cyclobutylmethyl halides under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimization includes adjusting reaction temperature (40–80°C), stoichiometry (1:1.2 molar ratio of amine to halide), and catalyst use (e.g., KI for Finkelstein reactions). Monitoring via TLC or HPLC ensures completion. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients yields high-purity product .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR will show aromatic protons (δ 6.8–7.2 ppm for 4-fluorophenyl) and cyclobutylmethyl protons (δ 1.5–2.5 ppm for cyclobutyl CH₂). ¹⁹F NMR detects the fluorine substituent (δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ peak at ~207 m/z).

- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹). Cross-validate with computational tools like Gaussian for predicted spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Standardize protocols:

- Use validated cell lines (e.g., HEK293 for receptor binding) with consistent passage numbers.

- Employ dose-response curves (0.1–100 µM) to calculate IC₅₀/EC₅₀ values.

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

- Analyze batch purity via HPLC (>95%) to exclude impurities as confounding factors. Case studies in amyloid research (e.g., GSM RO5506284) highlight the importance of longitudinal data and multimodal validation .

Q. What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets like GPCRs or kinases?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB entries for β2-adrenergic receptors). Focus on hydrophobic pockets accommodating the cyclobutyl and fluorophenyl groups.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- QSAR : Develop models using descriptors like logP, polar surface area, and fluorine electronegativity. Validate with experimental IC₅₀ data from kinase inhibition assays .

Q. How can X-ray crystallography be utilized to resolve the structural ambiguities of this compound in complex with enzymes?

- Methodological Answer :

- Co-crystallize the compound with target proteins (e.g., cytochrome P450) using hanging-drop vapor diffusion.

- Optimize cryoprotection (e.g., 25% glycerol) and collect high-resolution (<2.0 Å) data at synchrotron facilities.

- Refine structures using SHELXL, emphasizing anisotropic displacement parameters for fluorine atoms. Validate electron density maps (e.g., omit maps) to confirm ligand placement .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer :

- Fit data to sigmoidal curves (GraphPad Prism) using nonlinear regression.

- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.

- Use principal component analysis (PCA) to identify outliers in high-throughput screens.

- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analytics : Quantify using LC-MS/MS (LLOQ: 1 ng/mL).

- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%). Compare with in silico predictions (GastroPlus) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods for synthesis/purification.

- Wear PPE: nitrile gloves, lab coat, and safety goggles.

- Store at 4°C in airtight containers with desiccants.

- Dispose of waste via approved incineration (EPA guidelines). Refer to SDS from Combi-Blocks for hazard-specific guidance (e.g., P280 for skin protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.